LogP Reduction of 1.15 Units Versus the Benzothiophene Analog Improves Lead-Like Physicochemical Profile
The target compound exhibits a computed LogP of 3.73, which is 1.15 units lower than the benzothiophene analog Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol (CAS 1034305-11-7; LogP 4.88) [1]. This reduction places the target compound within the preferred Lipinski log P range (≤5), while the benzothiophene analog approaches the upper acceptable boundary, increasing the risk of poor aqueous solubility and elevated metabolic clearance in downstream leads [1].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.73 (C11H8BrFOS; MW 287.15 g·mol⁻¹) |
| Comparator Or Baseline | Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol: LogP = 4.88 (C15H10BrFOS; MW 337.21 g·mol⁻¹) |
| Quantified Difference | ΔLogP = −1.15 (target 23.6% lower); ΔMW = −50.06 g·mol⁻¹ (target 14.8% lower) |
| Conditions | Computed values using standard LogP prediction algorithm; sourced from Chemscene and Biochemsafebuy databases. |
Why This Matters
A LogP difference of >1 unit directly impacts predicted aqueous solubility and permeability, enabling the target compound to yield lead series with more favorable ADME profiles than the benzothiophene analog.
- [1] Biochemsafebuy. Benzo[b]thiophene-2-Methanol, α-(5-bromo-2-fluorophenyl)- – Physicochemical Properties. LogP 4.88460; PSA 48.47000. https://www.biochemsafebuy.com/1034305-11-7-d822279 (accessed 2026-05-07). View Source
